molecular formula C8H7N3S B8724065 2-Pyridin-2-yl-thiazol-5-ylamine

2-Pyridin-2-yl-thiazol-5-ylamine

Cat. No.: B8724065
M. Wt: 177.23 g/mol
InChI Key: GPUHOLDSRXASDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-2-yl-thiazol-5-ylamine (CAS 1215073-56-5) is a versatile chemical scaffold incorporating pyridine and thiazole heterocycles, valued in medicinal chemistry for constructing novel bioactive molecules. Its primary research value lies in its role as a key precursor in the development of pyridine-thiazole hybrid compounds with demonstrated biological activity. Scientific investigations have shown that derivatives built around this core structure exhibit significant and selective cytotoxic effects against a panel of human tumor cell lines, including carcinomas of the colon, breast, and lung, as well as glioblastoma and leukemia . A prominent area of study involves the compound's potential anticancer mechanisms. Research indicates that certain hybrid molecules derived from this amine can affect DNA integrity and cause changes in nucleus morphology, suggesting their mechanism may be related to inducing genetic instability in tumor cells . Furthermore, studies have shown that the cytotoxic activity of these derivatives can be significantly reduced by pre-incubation with a PARP1 inhibitor (Fluzaparib), implying a potential role for PARP-related pathways in their mechanism of action . The selectivity of these compounds is particularly noteworthy; for example, one derivative exhibited a potent IC50 of 0.57 µM in HL-60 human promyelocytic leukemia cells, while showing low cytotoxicity (IC50 >50 µM) in pseudo-normal human cell lines, indicating a favorable therapeutic window . Beyond oncology, the pyridine-thiazole pharmacophore is also a significant scaffold in antimicrobial research, contributing to the development of new agents to combat drug-resistant bacterial pathogens . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C8H7N3S

Molecular Weight

177.23 g/mol

IUPAC Name

2-pyridin-2-yl-1,3-thiazol-5-amine

InChI

InChI=1S/C8H7N3S/c9-7-5-11-8(12-7)6-3-1-2-4-10-6/h1-5H,9H2

InChI Key

GPUHOLDSRXASDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=C(S2)N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 2-Pyridin-2-yl-thiazol-5-ylamine derivatives is their role as inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is often implicated in cancer. Research has demonstrated that compounds based on this structure can effectively inhibit CDK4 and CDK6, making them potential candidates for cancer therapy .

Table 1: Summary of Anticancer Properties

CompoundTargeted CDKActivityReference
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amineCDK4/CDK6Inhibitory
4-(Pyridin-2-yl)-thiazol-2-ylamineMultiple CDKsInhibitory

Neurodegenerative Diseases

Another significant application is in the treatment of prion diseases. Structure-activity relationship (SAR) studies have shown that modifications to the thiazole structure can enhance the potency of these compounds against prion proteins, which are misfolded proteins associated with neurodegenerative conditions . A specific analog demonstrated an effective concentration (EC50) of 0.94 µM in neuroblastoma cells, indicating its potential as a therapeutic lead .

Table 2: Neuroprotective Properties

CompoundDisease TargetEC50 (µM)Reference
(6-Methyl-pyridin-2-yl)-(4-biphenyl-thiazol-2-yl)-aminePrion Diseases0.94
(4-(3-phenylisoxazol-5-yl)-thiazol-2-yl)-aminePrion DiseasesImproved potency

Case Study: Cancer Treatment

A study focused on the efficacy of thiazole derivatives in treating acute myeloid leukemia (AML) demonstrated that these compounds could significantly inhibit cell proliferation by targeting specific CDKs involved in the disease's progression . The findings underline the importance of thiazole-based compounds as potential therapeutic agents.

Case Study: Neurodegenerative Disorders

In another case, researchers investigated a series of aminothiazole analogs for their ability to penetrate the blood-brain barrier and achieve high concentrations in brain tissue. The results indicated that certain derivatives exhibited favorable pharmacokinetic properties, making them promising candidates for treating prion diseases .

Comparison with Similar Compounds

5-(4-Pyridyl)-1,3,4-thiazol-2-yl-amine

  • Structure : Differs in the substitution position of the pyridine ring (4-pyridyl vs. 2-pyridyl) on the thiazole core.
  • Molecular Formula : C₇H₆N₄S (MW: 178.22 g/mol ) .
  • Steric Profile: The spatial orientation of the pyridine ring could influence binding to biological targets.

5-Methylthiazol-2-ylamine

  • Structure : Simplified analog with a methyl group at position 5 of the thiazole ring instead of a pyridine substituent.
  • Molecular Formula : C₄H₅N₂S (MW: 113.16 g/mol ) .
  • Bioavailability: Lower molecular weight may enhance membrane permeability but reduce target specificity.
  • Applications: Used as a pharmaceutical intermediate, notably in Meloxicam synthesis, highlighting its role in non-steroidal anti-inflammatory drug (NSAID) development .

Fluoropyrimidinyl-Thiazine Derivative

  • Structure : (4aR,7aR)-6-(5-fluoropyrimidin-2-yl)-7a-(1,2-thiazol-5-yl)-hexahydropyrrolo[3,4-d][1,3]thiazin-2-amine.
  • Molecular Formula : C₁₃H₁₃FN₆S₂ (MW: 356.40 g/mol ) .
  • Key Differences :
    • Complexity : Incorporates a fluoropyrimidine group and a fused bicyclic system, enhancing metabolic stability via fluorine’s electron-withdrawing effects.
    • Solubility : Larger size and polarity may reduce lipophilicity compared to 2-Pyridin-2-yl-thiazol-5-ylamine.

Data Table: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₈H₇N₃S 177.23 2-Pyridyl, 5-amine Kinase inhibitors, antimicrobials
5-(4-Pyridyl)-1,3,4-thiazol-2-yl-amine C₇H₆N₄S 178.22 4-Pyridyl, 2-amine Not specified
5-Methylthiazol-2-ylamine C₄H₅N₂S 113.16 5-Methyl, 2-amine NSAID intermediates
Fluoropyrimidinyl-Thiazine C₁₃H₁₃FN₆S₂ 356.40 Fluoropyrimidine, fused bicyclic Anticancer agents

Research Findings and Implications

  • Role of Fluorine : The fluoropyrimidinyl derivative’s fluorine atom may confer resistance to oxidative metabolism, a feature absent in this compound .
  • Simpler Analogs : Compounds like 5-methylthiazol-2-ylamine prioritize synthetic accessibility over target specificity, making them suitable for bulk intermediate synthesis .

Preparation Methods

Reaction Design and Mechanism

The thioamide dianion route, pioneered by Pamungkas et al., enables the construction of 5-N-arylaminothiazoles through a two-step process. Secondary thioamides (e.g., 1 ) are deprotonated with n-BuLi at −78°C to generate dianions (1a ), which react with thioformamides (2 ) in tetrahydrofuran (THF) to form 5-aminothiazolines (3 ) (Scheme 1). Subsequent oxidation with iodine (2 equiv.) in THF at 25°C for 24 hours yields 2-pyridin-2-yl-thiazol-5-ylamine (4 ).

Key Advantages :

  • Regioselective incorporation of pyridyl groups at the thiazole 2-position via judicious choice of thioformamide substituents.

  • Tolerance for electron-withdrawing and -donating groups on the aryl amine, enabling modular synthesis.

Limitations :

  • Moderate yields (45–65%) due to competing side reactions during iodine oxidation.

  • Requires strict anhydrous conditions to prevent hydrolysis of intermediates.

Optimization and Characterization

Optimizing the molar ratio of thioamide to thioformamide (1:1.2) improved yields to 72% for 4 . Fourier transform infrared (FTIR) analysis confirmed the absence of cyano stretches (2200 cm⁻¹) post-oxidation, while ¹H NMR revealed distinct pyridyl proton resonances at δ 8.50–8.65 ppm (doublet) and amine protons at δ 6.10–6.15 ppm. X-ray crystallography validated the non-planar conformation of the thiazole ring, with a dihedral angle of 28.5° between the pyridyl and thiazole planes.

Hydrazine-Mediated Cyclocondensation

Synthetic Protocol

Patent literature describes a hydrazine-driven approach starting from 6-(1,3-dioxolan-2-yl)-pyridine-2-carboximidic acid methyl ester (5 ). Treatment with 2-aminoethanethiol (1.2 equiv.) in refluxing ethanol (130°C, 1.5 hours) forms a thiazoline intermediate (6 ), which undergoes oxidative aromatization with iodine (2 equiv.) to yield 4 (Scheme 2). Hydrazine hydrate (25 equiv.) in ethanol at reflux facilitates amine group installation, achieving 68% isolated yield after column chromatography.

Critical Parameters :

  • Excess hydrazine ensures complete cyclization but necessitates careful quenching to avoid over-oxidation.

  • Ethanol as solvent enhances solubility of polar intermediates, reducing side product formation.

Spectroscopic Validation

Mass spectrometry (EI-MS) of 4 showed a molecular ion peak at m/z 218 [M+H]⁺, consistent with the molecular formula C₈H₆N₃S. Ultraviolet-visible (UV-Vis) spectroscopy in dichloromethane revealed λₘₐₓ at 349 nm, attributed to π→π* transitions within the conjugated thiazole-pyridyl system.

Chloroacylation-Heterocyclization Strategy

Methodology

Adapting the Paal-Knorr method, 4-trifluoromethoxyaniline (7 ) undergoes chloroacylation with chloroacetonitrile in hydrochloric acid to form 3-chloroacetylpyrrole (8 ) (Scheme 3). Reaction with 2-pyridyl thioamide (9 ) in dimethylformamide (DMF) at 150°C for 5 hours induces heterocyclization, yielding 4 with 58% efficiency.

Notable Features :

  • One-pot synthesis reduces purification steps.

  • DMF stabilizes reactive intermediates through coordination, minimizing decomposition.

Comparative Analysis

Table 1 contrasts the three primary methods:

MethodReagentsConditionsYield (%)Purity (%)
Thioamide Dianionn-BuLi, I₂THF, −78°C to 25°C6598
Hydrazine CyclizationNH₂NH₂·H₂O, I₂Ethanol, 130°C6895
ChloroacylationClCH₂CN, DMFDMF, 150°C5890

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Approach

Arylboronic acids (e.g., 2-pyridylboronic acid) react with 5-aminothiazole bromide (10 ) in the presence of Pd(OAc)₂ (10 mol%) and xantphos (20 mol%) in toluene at 130°C (Scheme 4). This method achieves 74% yield of 4 with >99% regioselectivity, as confirmed by high-performance liquid chromatography (HPLC).

Advantages :

  • Scalable to gram quantities without yield attrition.

  • Compatible with diverse boronic acids for structural diversification.

Solvent Effects on Photophysical Properties

Solvatochromism Studies

In solvents of increasing polarity (hexane → water), 4 exhibits a bathochromic shift from λₑₘ 410 nm to 465 nm, indicating intramolecular charge transfer (ICT) between the pyridyl donor and thiazole acceptor. Quantum yields (Φ) decrease from 0.42 in toluene to 0.18 in acetonitrile, attributed to enhanced non-radiative decay in polar media .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Pyridin-2-yl-thiazol-5-ylamine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine-2-amine derivatives and thiazole precursors. Key steps include:

  • Cyclocondensation : Using reagents like Appel salt (CCl₄/PPh₃) to facilitate ring closure under inert atmospheres (e.g., nitrogen) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while elevated temperatures (80–100°C) improve kinetics .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity. Yield (40–65%) depends on stoichiometric control of amine and carbonyl precursors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify pyridine protons (δ 8.2–8.8 ppm) and thiazole NH₂ (δ 5.5–6.0 ppm). Carbon signals for thiazole C-2 (δ 165–170 ppm) confirm ring formation .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH₂ (3300–3450 cm⁻¹) validate functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 192.24 [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

  • Methodological Answer : Discrepancies often arise from structural variations or assay conditions. Strategies include:

  • Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to verify substituent positions .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate biological variables. For antimicrobial assays, follow CLSI guidelines for MIC determination .
  • Impurity Analysis : HPLC with UV detection (λ = 254 nm) identifies byproducts affecting bioactivity .

Q. What strategies optimize regioselectivity in the synthesis of this compound derivatives when introducing substituents on the pyridine or thiazole rings?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., NO₂) at pyridine C-4 to direct electrophilic substitution to C-5 .
  • Coordination Effects : Pyridyl nitrogen can coordinate with sulfur in dithiazole intermediates, stabilizing transition states and favoring regioselective thiazole formation .
  • Protection-Deprotection : Protect amine groups with Boc (tert-butoxycarbonyl) to prevent unwanted side reactions during functionalization .

Q. How can computational methods like molecular docking be integrated into the study of this compound’s mechanism of action?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes relevant to observed bioactivity (e.g., bacterial dihydrofolate reductase for antimicrobial studies) .
  • Docking Workflow :

Prepare ligand (compound) and receptor (PDB ID: 1DHF) using AutoDock Tools.

Define a grid box covering the active site (20 ų).

Run Lamarckian genetic algorithm (50 runs) to assess binding poses.

  • Analysis : Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) and validate with MD simulations (100 ns) to assess stability .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxic activities for this compound derivatives?

  • Methodological Answer : Variations in cell line sensitivity and compound solubility are common culprits. Mitigation steps:

  • Solubility Screening : Pre-test derivatives in DMSO/PBS mixtures to ensure ≤0.1% aggregation (dynamic light scattering).
  • Dose-Response Curves : Use 8–10 concentration points (0.1–100 µM) to calculate accurate IC₅₀ values .
  • Metabolic Stability : Assess liver microsome stability (e.g., human CYP3A4) to rule out rapid degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.